molecular formula C9H9N3O B1517351 5-(o-Tolyl)-1,2,4-oxadiazol-3-amine CAS No. 1017521-47-9

5-(o-Tolyl)-1,2,4-oxadiazol-3-amine

Cat. No.: B1517351
CAS No.: 1017521-47-9
M. Wt: 175.19 g/mol
InChI Key: KEBXKSGFOURFSM-UHFFFAOYSA-N
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Description

5-(o-Tolyl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are known for their diverse biological activities and are of considerable interest in pharmaceutical and material sciences

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(o-Tolyl)-1,2,4-oxadiazol-3-amine typically involves the electrochemical oxidation of semicarbazone at a platinum electrode. The process is carried out in acetonitrile using lithium perchlorate as a supporting electrolyte . The general procedure includes dissolving semicarbazone and lithium perchlorate in acetonitrile and performing controlled potential electrolysis at room temperature in a three-electrode cell assembly .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the electrochemical synthesis method mentioned above can be scaled up for industrial applications. The advantages of this method include the absence of hazardous reagents and the ability to perform reactions at room temperature, making it an eco-friendly and efficient approach .

Chemical Reactions Analysis

Types of Reactions

5-(o-Tolyl)-1,2,4-oxadiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxadiazole derivatives with different functional groups, while reduction can result in the formation of amine derivatives .

Mechanism of Action

The mechanism of action of 5-(o-Tolyl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(o-Tolyl)-1,2,4-oxadiazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(2-methylphenyl)-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-4-2-3-5-7(6)8-11-9(10)12-13-8/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBXKSGFOURFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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